microcystin RR

Description

This compound is a natural product found in Microcystis aeruginosa and Microcystis viridis with data available.

Microcystin-RR is an Arg-Arg analog of microcystin-LR. It is hepatotoxic, although found to be up to 10-fold less toxic than microcystin-LR on intraperitoneal injection injection in mice. It is a potent inhibitor of protein phosphatase 2A (PP2A). Microcystins (also known as cyanoginosins) are a class of toxins produced by certain freshwater cyanobacteria. Microcystins are chemically stable over a wide range of temperature and pH, possibly as a result of their cyclic structure. The toxins are also resistant to enzymatic hydrolysis (in guts of animals) by some general proteases, such as pepsin, trypsin, collagenase, and chymotrypsin.

Properties

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/b19-18+,26-24+/t27-,28-,29-,30+,33-,34-,35-,36+,37-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGDOBKZMULDHS-UUHBQKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880085 | |

| Record name | Microcystin RR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1038.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111755-37-4 | |

| Record name | Microcystin RR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111755374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin RR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Microcystin RR from Microcystis aeruginosa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN RR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ021GH33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Microcystin-RR: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcystin-RR (MC-RR) is a potent cyclic heptapeptide (B1575542) hepatotoxin produced by various species of cyanobacteria, commonly known as blue-green algae. As one of the most prevalent congeners of microcystins, MC-RR poses a significant threat to public health due to its contamination of freshwater sources worldwide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of microcystin-RR. It details the molecular mechanisms of its toxicity, primarily through the potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), leading to a cascade of downstream cellular disruptions. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, quantification, and biological assessment of MC-RR, serving as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

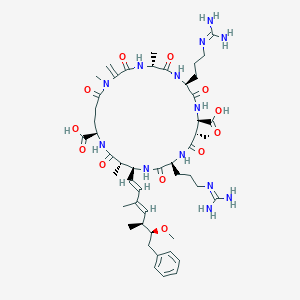

Chemical Structure and Properties

Microcystin-RR is a cyclic peptide composed of seven amino acids. Its structure is characterized by the presence of a unique C20 β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is essential for its biological activity. The "RR" designation indicates the presence of two L-Arginine residues at the variable positions of the peptide ring.

Chemical Structure of Microcystin-RR:

Physicochemical Properties

A summary of the key physicochemical properties of microcystin-RR is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

| Synonyms | MC-RR, Cyanoginosin-RR | |

| CAS Number | 111755-37-4 | |

| Molecular Formula | C₄₉H₇₅N₁₃O₁₂ | |

| Molecular Weight | 1038.2 g/mol | |

| Appearance | White solid or clear film | [1] |

| Solubility | Soluble in methanol (B129727), ethanol:water (1:1), and DMSO. | ,[1] |

| Stability | Chemically stable over a wide range of temperatures and pH, but can be degraded by strong UV radiation and specific microorganisms. The cyclic structure contributes to its resistance to hydrolysis and general proteases.[2][3][4] |

Biological Activity and Signaling Pathways

The primary mechanism of microcystin-RR toxicity is the potent and specific inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[5] These enzymes are crucial regulators of numerous cellular processes, and their inhibition by MC-RR leads to a state of hyperphosphorylation of a multitude of substrate proteins.

Inhibition of Protein Phosphatases

The interaction between microcystin-RR and the catalytic subunits of PP1 and PP2A is highly specific and occurs with high affinity. This binding is covalent in nature, involving the methyldehydroalanine (Mdha) residue of MC-RR and a cysteine residue in the catalytic site of the phosphatases. The Adda side chain of MC-RR also plays a crucial role in the binding and inhibitory activity.

| Parameter | Enzyme | Value | Reference(s) |

| IC₅₀ | PP1 | ~0.3 nM (for MC-LR) | [6] |

| IC₅₀ | PP2A | 0.072 nM | [7] |

| Ki | PP1 & PP2A | < 0.1 nM (for MC-LR) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microcystin-RR.

Extraction and Purification of Microcystin-RR from Cyanobacterial Cells

This protocol describes a common method for the extraction and partial purification of microcystin-RR from lyophilized cyanobacterial bloom material.

Methodology:

-

Extraction:

-

Weigh 1 g of lyophilized cyanobacterial cells.

-

Add 20 mL of 75% (v/v) aqueous methanol.

-

Homogenize the suspension using a sonicator or a high-speed blender for 5-10 minutes.

-

Stir the mixture for 1-2 hours at room temperature.

-

-

Centrifugation:

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

-

Solvent Evaporation:

-

Remove the methanol from the supernatant using a rotary evaporator at 40°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute the microcystins with 10 mL of 90% (v/v) aqueous methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol for subsequent analysis.

-

Quantification of Microcystin-RR by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantification of microcystin-RR.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.05% (v/v) Trifluoroacetic Acid (TFA).

-

B: Acetonitrile with 0.05% (v/v) TFA.

-

-

Gradient: A linear gradient from 30% B to 70% B over 20 minutes is typically effective for separating MC-RR from other congeners.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified microcystin-RR in methanol at concentrations ranging from 0.1 to 10 µg/mL.

-

Sample Preparation: Dilute the purified extract obtained from the extraction protocol to fall within the concentration range of the standard curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to microcystin-RR based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of microcystin-RR in the samples.

Quantification of Microcystin-RR by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and sensitive method for the quantification of total microcystins. Commercially available kits are widely used.

Principle:

This is a competitive immunoassay. Microcystins in the sample compete with a microcystin-enzyme conjugate for binding to anti-microcystin antibodies coated on the microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of microcystins in the sample.

General Protocol (refer to specific kit instructions for details):

-

Sample Preparation: Dilute water samples or reconstituted extracts with the assay buffer provided in the kit.

-

Assay Procedure:

-

Add standards, controls, and samples to the antibody-coated microplate wells.

-

Add the microcystin-enzyme conjugate to each well.

-

Incubate for a specified time (e.g., 60-90 minutes) at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a color change.

-

Incubate for a short period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of microcystins in the samples by interpolating their absorbance values on the standard curve.

-

Protein Phosphatase Inhibition Assay

This assay measures the biological activity of microcystin-RR by quantifying its ability to inhibit PP1 or PP2A.

Principle:

The activity of protein phosphatase is determined by measuring the dephosphorylation of a specific substrate. The presence of microcystin-RR will inhibit this reaction, leading to a decrease in the amount of product formed.

Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP):

-

Reagents:

-

Protein Phosphatase 1 (PP1) or 2A (PP2A) enzyme.

-

pNPP substrate solution.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors).

-

Microcystin-RR standards and samples.

-

Stop solution (e.g., NaOH).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, PP1 or PP2A enzyme, and either the microcystin-RR standard or the sample.

-

Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Measurement:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each standard and sample relative to a control with no inhibitor.

-

Determine the IC₅₀ value of microcystin-RR by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Microcystin-RR remains a significant area of research due to its widespread occurrence and potent toxicity. This technical guide provides a foundational understanding of its chemical nature, biological effects, and the experimental methodologies used for its study. The detailed protocols and data presented herein are intended to support researchers and professionals in their efforts to monitor, understand, and mitigate the risks associated with this cyanotoxin, as well as to explore its potential applications as a pharmacological tool in studying cellular signaling pathways.

References

- 1. Detection and Characterization of Cyanometabolite Complexes between Microcystin-RR and a Microguanidine by UHPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition equivalency factors for microcystin variants in recombinant and wild-type protein phosphatase 1 and 2A assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Purification and identification of microcystin-RR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of microcystin-LR on protein phosphatase 2A and its function in human amniotic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Microcystin-RR Producing Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyanobacterial species known to produce the microcystin-RR (MC-RR) variant. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on the producing organisms, quantitative toxin production, experimental protocols, and the underlying biochemical pathways.

Microcystin-RR Producing Cyanobacterial Species

Microcystin-RR is a common and potent hepatotoxin belonging to the microcystin (B8822318) family of cyclic heptapeptides. A number of cyanobacterial genera are known to produce this specific variant. The primary producers are found within the following genera:

-

Microcystis : This is one of the most widespread and well-studied genera of microcystin-producing cyanobacteria. Microcystis aeruginosa is a frequently cited species that produces MC-RR, often in conjunction with other microcystin variants like MC-LR.[1] Toxin production within Microcystis is strain-specific, with both toxic and non-toxic strains co-existing in blooms.

-

Planktothrix : This filamentous cyanobacterium is another significant producer of microcystins. Species such as Planktothrix agardhii and Planktothrix rubescens are known to produce MC-RR and its demethylated forms.[2][3][4] P. agardhii is often found in shallow, turbid lakes, while P. rubescens is typically located in deeper, clearer, stratified lakes.[2][3]

-

Anabaena (now classified in multiple genera, including Dolichospermum) : Several species within this genus of nitrogen-fixing cyanobacteria are capable of producing MC-RR. For instance, Anabaena flos-aquae has been identified as a producer of MC-RR.[5][6][7]

-

Nostoc : While primarily known for producing other bioactive compounds, some Nostoc species have also been shown to synthesize microcystins, including variants that are structurally related to MC-LR and by extension can include arginine-containing variants.[8][9][10] Some terrestrial and symbiotic Nostoc strains have been found to produce a variety of microcystins.[8]

Quantitative Production of Microcystin-RR

The production of microcystin-RR by cyanobacteria is highly variable and depends on the species, strain, and a multitude of environmental factors, including nutrient availability (nitrogen and phosphorus), light intensity, and temperature.[11][12][13][14] The tables below summarize some of the reported quantitative data for MC-RR production in different cyanobacterial species.

Table 1: Microcystin-RR Production in Microcystis Species

| Species/Strain | Growth Conditions | MC-RR Concentration (µg/g dry weight) | Reference |

| Microcystis aeruginosa UTEX 2388 | Phosphorus-limited chemostat, specific growth rate of 0.1/day | 774 | [1] |

| Microcystis sp. | Natural bloom in a freshwater pond | 1490 | [10] |

Table 2: Microcystin-RR Production in Planktothrix Species

| Species/Strain | Growth Conditions | MC-RR Concentration | Reference |

| Planktothrix agardhii | Not specified | Produces MC-RR and demethylated variants | [15] |

| Planktothrix rubescens | Natural population in Lake Albano, Italy | Two desmethyl-MC-RR isomers were the most abundant of six detected MCs | [4] |

Table 3: Microcystin-RR Production in Anabaena Species

| Species/Strain | Growth Conditions | MC-RR Concentration (µg/g dry weight) | Reference |

| Anabaena flos-aquae CCAP 1403/13B | Laboratory culture, 25°C, 20 µmol photons/m²/s | 10.6 | [5][6] |

Table 4: Microcystin-RR Production in Nostoc Species

| Species/Strain | Growth Conditions | Total Microcystin Concentration (µg/g dry weight) | Reference |

| Nostoc sp. strain IO-102-I | Laboratory culture | 0.2 (of total microcystins) | [8] |

| Nostoc sp. strain 152 | Laboratory culture under varying conditions | Cellular content varied up to 5-fold | [9][16] |

Experimental Protocols

Culturing of Microcystin-Producing Cyanobacteria

Objective: To cultivate cyanobacterial strains for microcystin extraction and analysis.

Materials:

-

Cyanobacterial strain (e.g., Microcystis aeruginosa)

-

BG-11 medium

-

Sterile culture flasks

-

Growth chamber with controlled temperature and light

-

Autoclave

Protocol:

-

Prepare BG-11 medium according to the standard formulation and sterilize by autoclaving.

-

In a sterile environment (e.g., laminar flow hood), inoculate a sterile culture flask containing BG-11 medium with the cyanobacterial strain.

-

Place the culture flask in a growth chamber with a controlled temperature (e.g., 25°C) and a defined light:dark cycle (e.g., 16:8 h).

-

Aerate the culture to ensure adequate mixing and gas exchange.

-

Monitor the growth of the culture by measuring optical density or by cell counts.

-

Harvest the cells during the desired growth phase (e.g., late exponential) by centrifugation.

-

Lyophilize (freeze-dry) the harvested cell pellet for subsequent toxin extraction.

Extraction of Microcystin-RR

Objective: To extract microcystins from cyanobacterial cells for quantification. This protocol is based on solid-phase extraction (SPE).

Materials:

-

Lyophilized cyanobacterial cells

-

5% (v/v) acetic acid in water

-

Acetonitrile

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

Protocol:

-

Weigh a known amount of lyophilized cyanobacterial cells (e.g., 100 mg) into a centrifuge tube.

-

Add a specific volume of 5% acetic acid (e.g., 10 mL).

-

Vortex the mixture vigorously to resuspend the cells.

-

Perform cell lysis by methods such as sonication or multiple freeze-thaw cycles.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell debris.

-

Carefully collect the supernatant containing the extracted microcystins.

-

Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

-

Elute the microcystins from the cartridge using a higher concentration of organic solvent (e.g., 80% methanol in water).

-

The eluate can be concentrated by evaporation under a stream of nitrogen and then reconstituted in a suitable solvent for HPLC or UPLC-MS/MS analysis.

Quantification of Microcystin-RR by HPLC-UV

Objective: To separate and quantify microcystin-RR from the extracted sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column

-

Mobile phase A: Ultrapure water with 0.05% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.05% TFA

-

Microcystin-RR standard

-

Extracted sample

Protocol:

-

Prepare a series of standard solutions of MC-RR of known concentrations to generate a calibration curve.

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Set the UV detector to a wavelength of 238 nm.

-

Inject a known volume of the standard solutions and the extracted sample.

-

Run a gradient elution program, for example:

-

Start with a high percentage of mobile phase A.

-

Gradually increase the percentage of mobile phase B to elute the microcystins.

-

Return to the initial conditions to re-equilibrate the column for the next injection.

-

-

Identify the MC-RR peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of MC-RR in the sample by comparing the peak area to the calibration curve.

Quantification of Microcystin-RR by UPLC-MS/MS

Objective: To provide a more sensitive and specific quantification of microcystin-RR.

Materials:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Microcystin-RR standard

-

Extracted sample

Protocol:

-

Prepare standard solutions and the sample as described for the HPLC-UV method.

-

Set up the UPLC-MS/MS system.

-

Optimize the mass spectrometer parameters for the detection of MC-RR. This typically involves selecting the appropriate precursor ion (e.g., [M+2H]²⁺ at m/z 519.8 for MC-RR) and identifying characteristic product ions for Multiple Reaction Monitoring (MRM).

-

Inject the standards and sample onto the UPLC system.

-

Perform a rapid gradient elution to separate the analytes.

-

Acquire data in MRM mode.

-

Identify and quantify MC-RR based on its retention time and the specific MRM transitions.[5]

Signaling Pathways and Experimental Workflows

Microcystin Biosynthesis Pathway

Microcystins are synthesized non-ribosomally by a large multienzyme complex encoded by the microcystin synthetase (mcy) gene cluster. The biosynthesis involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules.

Caption: Simplified overview of the microcystin-RR biosynthesis pathway.

Regulation of Microcystin Synthesis

The expression of the mcy gene cluster is tightly regulated in response to various environmental cues. Nitrogen availability is a key factor, with the global nitrogen regulator, NtcA, playing a significant role.[13][17][18][19] Light intensity and quality also influence mcy gene transcription.

Caption: Key factors regulating microcystin biosynthesis.

Experimental Workflow for Microcystin-RR Analysis

The following diagram illustrates a typical workflow for the analysis of microcystin-RR from sample collection to data analysis.

Caption: Standard workflow for microcystin-RR analysis.

References

- 1. Microcystin Production by Microcystis aeruginosa in a Phosphorus-Limited Chemostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uibk.ac.at [uibk.ac.at]

- 3. Planktothrix - Wikipedia [en.wikipedia.org]

- 4. Microcystin diversity in a Planktothrix rubescens population from Lake Albano (Central Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Rare and Highly Toxic Microcystins from Lichen-Associated Cyanobacterium Nostoc sp. Strain IO-102-I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE TOXIC CYANOBACTERIUM NOSTOC SP. STRAIN 152 PRODUCES HIGHEST AMOUNTS OF MICROCYSTIN AND NOSTOPHYCIN UNDER STRESS CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of hepatotoxic microcystin homologs from the filamentous freshwater cyanobacterium Nostoc sp. strain 152 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrogen form, concentration, and micronutrient availability affect microcystin production in cyanobacterial blooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. graham.umich.edu [graham.umich.edu]

- 13. Microcystin Production and Regulation under Nutrient Stress Conditions in Toxic Microcystis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. uibk.ac.at [uibk.ac.at]

- 17. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. NtcA from Microcystis aeruginosa PCC 7806 Is Autoregulatory and Binds to the Microcystin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

Toxicokinetics and Metabolism of Microcystin-RR: A Technical Guide

Abstract

Microcystin-RR (MC-RR) is a prevalent cyanobacterial hepatotoxin and a significant congener of the microcystin (B8822318) family. Its toxicological profile is intrinsically linked to its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and its primary mechanism of action, the inhibition of protein phosphatases. This technical guide provides an in-depth examination of the ADME properties of MC-RR, detailing its low intestinal absorption, specific hepatic distribution via organic anion transporting polypeptides (OATPs), and its primary metabolic detoxification pathway through glutathione (B108866) (GSH) conjugation. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals. Understanding these processes is crucial for accurate risk assessment and the development of potential therapeutic interventions.

Toxicokinetics of Microcystin-RR

The overall toxicity of microcystin-RR is largely dictated by its toxicokinetic profile. Unlike its more studied counterpart, microcystin-LR (MC-LR), MC-RR contains two arginine residues, which increases its hydrophilicity and influences its biological transport and transformation.[1][2] This profile is characterized by poor oral absorption, rapid and targeted distribution to the liver, moderate metabolism, and low overall excretion.[3][4]

Absorption

Oral ingestion is a primary route of human exposure to microcystins. However, MC-RR, like other microcystins, exhibits very low intestinal absorption.[4] Its hydrophilic nature and large molecular size prevent passive diffusion across the intestinal epithelium.[1] Studies using the Caco-2 cell monolayer, a standard in vitro model for the human intestinal barrier, have demonstrated that MC-RR has a very low apparent permeability (Papp).[1] This suggests that despite significant uptake into the intestinal cells themselves, only a small fraction of an ingested dose crosses into systemic circulation.[1] The low permeability of MC-RR is comparable to that of MC-LR, indicating that differences in oral toxicity between these congeners are likely driven by subsequent processes like hepatic uptake and metabolism rather than intestinal absorption.[1]

Table 1: Quantitative Data on Intestinal Permeability of Microcystin-RR

| Parameter | Value | Cell Model | Direction | Reference |

| Apparent Permeability (Papp) | 4 to 15 × 10⁻⁸ cm·s⁻¹ | Caco-2 | Apical to Basolateral | [1] |

| Apparent Permeability (Papp) | 2 to 37 × 10⁻⁸ cm·s⁻¹ | Caco-2 | Basolateral to Apical | [1] |

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes the methodology used to determine the intestinal permeability of MC-RR.

-

Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ atmosphere.

-

Monolayer Formation: Cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a high density. The monolayers are allowed to differentiate for approximately 21 days, forming tight junctions that mimic the intestinal barrier.

-

Integrity Check: The integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold (e.g., 300 Ω·cm²) indicates a confluent and properly formed monolayer.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the insert.

-

MC-RR is added to the donor compartment (apical for absorption studies, basolateral for efflux studies) at a known concentration.

-

At specified time intervals (e.g., 2, 4, 6, 24 hours), aliquots are collected from the receiver compartment. The volume removed is replaced with fresh transport buffer.

-

-

Quantification: The concentration of MC-RR in the collected samples is quantified using a sensitive analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][5]

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt = The rate of MC-RR appearance in the receiver compartment.

-

A = The surface area of the membrane insert (cm²).

-

C₀ = The initial concentration of MC-RR in the donor compartment.

-

Distribution

Following absorption, microcystins are rapidly distributed, with the liver being the primary target organ.[3][4] This hepatotropism is due to active transport into hepatocytes by specific carriers. Microcystins are too large and polar to diffuse passively into cells and instead rely on Organic Anion Transporting Polypeptides (OATPs in humans, Oatps in rodents).[1][6] Specifically, OATP1B1 and OATP1B3 have been identified as the main transporters responsible for the uptake of microcystins into human liver cells.[1]

A critical factor in the lower toxicity of MC-RR compared to MC-LR is its reduced affinity for these OATP transporters.[1] The presence of two hydrophilic arginine residues in MC-RR is thought to hinder its interaction with the transporter binding sites, resulting in lower cellular uptake into hepatocytes.[1] This directly reduces the intracellular concentration of the toxin and, consequently, its toxic effect.

Biotransformation and Metabolism

The primary detoxification pathway for MC-RR is biotransformation via conjugation with endogenous glutathione (GSH).[2][4] This reaction is catalyzed by the Glutathione S-transferase (GST) family of enzymes, which are highly expressed in the liver.[7] The process involves a nucleophilic attack by the thiol group of GSH on the electrophilic carbon of the N-methyldehydroalanine (Mdha) residue of MC-RR.[8] This forms a stable, less toxic MC-RR-GSH conjugate.[7] This initial conjugate can be further metabolized by peptidases to form a cysteine conjugate (MC-RR-Cys). Studies have shown that the GSH and Cys conjugates of microcystins are significantly less potent as protein phosphatase inhibitors than the parent toxin.

Interestingly, the conjugation of MC-RR with GSH has been found to be more efficient than that of MC-LR, with several human GST isoforms showing catalytic activity.[7] This more efficient detoxification may also contribute to the lower observed toxicity of MC-RR.

Table 2: Catalytic Efficiency of Human GST Isoforms in the Conjugation of Microcystin-RR with GSH

| GST Isoform | Catalytic Efficiency (pmol GSMC-RR / (μg protein·min·μM)) |

| GSTT1-1 | 0.161 |

| GSTA1-1 | ~0.056 |

| GSTP1-1 | ~0.056 |

| GSTM1-1 | >0.056 |

| GSTA3-3 | <0.056 |

| Data derived from Buratti et al. (2013).[7] The study indicates the relative efficiency score is T1-1 > A1-1 ≈ P1-1 > M1-1 > A3-3. |

Experimental Protocol: In Vitro GST Conjugation Assay

-

Reagents: Recombinant human GST isoforms, human liver cytosol (HLC), microcystin-RR, reduced glutathione (GSH), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Reaction Mixture: A reaction mixture is prepared containing the buffer, a specific concentration of GSH (e.g., physiological concentration of 5 mM), and either a recombinant GST enzyme or HLC.

-

Initiation: The reaction is initiated by adding MC-RR to the mixture to a final desired concentration.

-

Incubation: The mixture is incubated at 37°C for a defined period. Aliquots are taken at various time points.

-

Termination: The reaction in the aliquots is terminated by adding a quenching agent, such as an organic solvent (e.g., methanol (B129727) or acetonitrile), which also serves to precipitate proteins.

-

Sample Preparation: The terminated reaction samples are centrifuged to remove precipitated proteins. The supernatant, containing the parent MC-RR and any formed conjugates, is collected for analysis.

-

Analysis: The samples are analyzed by HPLC or LC-MS/MS to separate and quantify the parent MC-RR and the newly formed MC-RR-GSH conjugate. The identity of the conjugate is confirmed by its mass-to-charge ratio.

-

Kinetic Analysis: The rate of conjugate formation is used to determine the kinetic parameters (Km and Vmax) and the overall catalytic efficiency (Vmax/Km) of the enzyme.

References

- 1. Permeability of the Cyanotoxin Microcystin-RR across a Caco-2 Cells Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The conjugation of microcystin-RR by human recombinant GSTs and hepatic cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational study of the covalent bonding of microcystins to cysteine residues--a reaction involved in the inhibition of the PPP family of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Transport of Microcystin-RR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of microcystin-RR (MC-RR), a prevalent cyanotoxin. Understanding the persistence, degradation, and movement of this toxin in aquatic and terrestrial systems is critical for assessing ecological risk, ensuring public health, and developing effective mitigation strategies. This document details the core processes governing its environmental behavior, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual diagrams of crucial pathways and workflows.

Introduction to Microcystin-RR

Microcystins (MCs) are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by various freshwater cyanobacteria, such as Microcystis, Anabaena, and Planktothrix.[1][2] These toxins pose a significant threat to animal and human health, primarily through the inhibition of protein phosphatases 1 and 2A, which can lead to severe liver damage and tumor promotion.[2][3] Among the more than 240 identified microcystin (B8822318) variants, microcystin-RR is one of the most commonly detected in cyanobacterial blooms worldwide.[2][4] Its general structure is cyclo-(D-Ala-X-D-MeAsp-Z-Adda-D-Glu-Mdha-), where the variable L-amino acids at positions X and Z are both Arginine (R) in MC-RR.[1] The presence and persistence of MC-RR in water bodies used for drinking, recreation, and agriculture necessitate a thorough understanding of its environmental lifecycle.

Physicochemical Properties of Microcystin-RR

The environmental behavior of MC-RR is fundamentally governed by its physicochemical properties. MC-RR is notably more polar and hydrophilic compared to other common variants like MC-LR, primarily due to the presence of two arginine residues in its structure.[5] This characteristic significantly influences its solubility, sorption potential, and bioaccumulation.

Table 1: Physicochemical Properties of Microcystin-RR

| Property | Value | Source |

| Molecular Formula | C₄₉H₇₅N₁₃O₁₂ | [6] |

| Molecular Weight | 1038.2 g/mol | [6] |

| Chemical Structure | Cyclic Heptapeptide | [1] |

| Solubility in Water | High (more hydrophilic than MC-LR) | [5][7] |

| Hydrophobicity | Log k'₀ (ODS, pH 7) = 4.4 | [7] |

| Toxicity (LD₅₀, i.p. mouse) | ~600 µg/kg | [2] |

| Primary Mechanism of Toxicity | Inhibition of Protein Phosphatase 1 (PP1) and 2A (PP2A) | [2][4] |

Note: k'₀ is the logarithm of the retention factor on octadecylsilica with water as the eluent, providing an estimate of hydrophobicity.

Environmental Fate and Transport Processes

The concentration and persistence of MC-RR in the environment are controlled by a combination of abiotic and biotic processes, including degradation, sorption, and bioaccumulation.[8][9]

Abiotic Degradation

While microcystins are generally stable molecules, they can be degraded through non-biological pathways, primarily photolysis.[6]

-

Photolysis (Photodegradation): Ultraviolet (UV) radiation from sunlight can break down MC-RR. The degradation efficiency is influenced by water clarity, depth, pH, and the presence of photosensitizing substances. Advanced oxidation processes, such as the combined UV/H₂O₂ system, significantly enhance degradation by generating highly reactive hydroxyl radicals.[10] This process involves both direct photolysis and hydroxyl radical oxidation.[10]

-

Hydrolysis and Temperature: MC-RR is resistant to hydrolysis at the neutral pH typical of most natural water bodies.[6] Degradation is slow under ambient conditions but can be accelerated at high temperatures (e.g., 40°C) and extreme pH levels (<1 or >9).[6] At a pH of 1 and a temperature of 40°C, the half-life is approximately 3 weeks.[6]

-

Chemical Oxidation: Oxidants used in water treatment, such as chlorine, are effective at degrading MC-RR.[11] The reaction kinetics are pH-dependent, with degradation being more rapid at lower pH values (below 8).[11]

Biotic Degradation

Biodegradation by aquatic microorganisms is considered the most significant pathway for the removal and detoxification of MC-RR from the environment.[1] Numerous bacterial species have been identified that can utilize microcystins as a source of carbon and/or nitrogen.[1][8]

-

MC-Degrading Bacteria: A variety of bacteria can degrade MC-RR, including species from the genera Sphingopyxis, Sphingomonas, Bacillus, and Klebsiella.[1][12][13] These bacteria are often found in water bodies that experience frequent cyanobacterial blooms.[8]

-

Enzymatic Pathway: The primary biodegradation pathway involves a sequence of enzymatic steps encoded by the mlr gene cluster (mlrA, mlrB, mlrC, mlrD).[1][14]

-

MlrA (Microcystinase): This enzyme initiates the degradation by cleaving the cyclic structure of MC-RR at the Adda-Arginine peptide bond, resulting in a linear intermediate product.

-

MlrB: This enzyme further cleaves the linearized intermediate.

-

MlrC: This enzyme degrades the products from the MlrB step into smaller, non-toxic peptides and amino acids.[15]

-

MlrD: This gene is believed to encode a transporter protein that facilitates the uptake of microcystin into the bacterial cell.[14]

-

The rate of biodegradation can be quite rapid, with half-lives often reported in the range of a few days.

Table 2: Biodegradation Rates and Half-lives of Microcystin-RR by Various Bacterial Strains

| Bacterial Strain | Initial MC-RR Conc. | Degradation Rate | Half-life (t₁/₂) | Temp (°C) | Source |

| Bacillus flexus SSZ01 | 10 mg/L | 2.5 mg/L/day | 1.7 days | 28 | [1] |

| Sphingopyxis sp. USTB-05 | Not specified | 16.7 mg/L/day | Not reported | Not specified | [12] |

| Klebsiella sp. TA13 | Not specified | 0.494 mg/L/hour | Not reported | 40 | [13] |

| Klebsiella sp. TA14 | Not specified | 0.239 mg/L/hour | Not reported | 40 | [13] |

| Klebsiella sp. TA19 | Not specified | 0.227 mg/L/hour | Not reported | 40 | [13] |

| Spirodela polyrhiza associated microbes | Not specified | Strongest among MC-RR, LR, LF | Not reported | Not specified | [16] |

Sorption and Desorption

Due to its relatively high polarity and hydrophilicity, MC-RR tends to remain in the aqueous phase rather than strongly adsorbing to sediments or suspended particulate matter.[7] One study noted that in river water spiked with microcystins, only a small fraction (10% on particles, 7% on sandy sediment) was adsorbed after three days.[7] However, sorption can still occur, influenced by:

-

Sediment/Soil Properties: The organic carbon content and clay mineralogy of soils and sediments can influence the extent of sorption.

-

pH: The charge of both the MC-RR molecule and the sorbent surface, which are pH-dependent, can affect electrostatic interactions.

While MC-RR shows less affinity for sediments compared to more hydrophobic variants like MC-LR, accumulation in surface sediments has been observed and can act as a potential long-term reservoir of the toxin.[17][18]

Bioaccumulation and Trophic Transfer

MC-RR can be accumulated by a wide range of aquatic organisms, including plants, invertebrates (like mussels and shrimp), and fish.[3][19]

-

Uptake Routes: Bioaccumulation occurs through two primary routes: direct uptake of dissolved toxins from the water and ingestion of toxic cyanobacterial cells or contaminated food sources.[19] Ingestion is considered the main pathway for many planktivorous animals.[19]

-

Trophic Transfer: Once accumulated in primary consumers, MC-RR can be transferred to higher trophic levels, posing a risk to predators and potentially humans who consume contaminated aquatic products.[3][19] The highest concentrations are often found in the liver or hepatopancreas of exposed organisms.[20]

-

Accumulation Differences: The bioaccumulation potential of MC-RR may differ from other variants. Its higher hydrophilicity could lead to easier excretion and thus lower bioaccumulation compared to more hydrophobic microcystins.[5] However, high levels have been measured in various organisms, indicating a significant risk.[3][21]

Experimental Protocols

Reliable quantification of MC-RR in environmental matrices is essential for research and monitoring. This requires robust protocols for sample preparation, extraction, and analysis.

Sample Extraction from Environmental Matrices

A common and effective method for extracting and concentrating microcystins from water, tissue, and soil samples is Solid Phase Extraction (SPE).

Protocol: Solid Phase Extraction (SPE) for MC-RR

-

Sample Preparation:

-

Water: Filter the water sample (e.g., through a glass fiber filter) to separate dissolved (filtrate) and particulate-bound (on filter) toxins. For total concentration, subject the unfiltered sample to three freeze-thaw cycles to lyse cells and release intracellular toxins.[22]

-

Biological Tissue (Fish, Vegetables): Homogenize the tissue sample in a suitable solvent system. A methanol (B129727):water:butanol mixture has been shown to be effective for fish, while a methanol:water system works well for lettuce.[23] Sonicate the homogenate to improve extraction efficiency (e.g., 2 minutes for fish, 5 minutes for lettuce).[23]

-

Soil/Sediment: Extract the sample with a solution like EDTA-Na₄P₂O₇ to release bound toxins, followed by sonication (e.g., 10 minutes).[23]

-

-

Centrifugation: Centrifuge the homogenate (e.g., at 4200 x g) to pellet solid debris.[23] Collect the supernatant for SPE.

-

SPE Column Conditioning: Condition an SPE cartridge (Hydrophilic-Lipophilic Balance (HLB) columns are highly effective for MCs) by passing methanol followed by deionized water through it.[23]

-

Sample Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with deionized water or a weak organic solvent solution to remove interfering compounds.

-

Elution: Elute the retained MC-RR from the cartridge using a small volume of a strong organic solvent, such as 80% methanol.[23]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of mobile phase for analysis.

Analytical Detection and Quantification

Several analytical techniques are used for the detection of MC-RR.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for unequivocal identification and precise quantification of specific microcystin variants.[23][24] UPLC-MS/MS offers high sensitivity and specificity, with limits of detection (LOD) as low as 0.025 µg/L.[24] For MC-RR, analysis is often optimal in a positive MRM (Multiple Reaction Monitoring) mode using the double-charged precursor ion [MC-RR+2H]²⁺ at m/z 519.8.[23]

-

HPLC-UV (High-Performance Liquid Chromatography with UV Detection): A common method for separating and quantifying microcystins.[24] It is reliable but can be susceptible to interference from complex water matrices and is less sensitive than LC-MS/MS.[24]

-

ELISA (Enzyme-Linked Immunosorbent Assay): A rapid screening tool that detects total microcystins based on an antibody that recognizes the conserved Adda amino acid.[22][25] It is highly sensitive but does not differentiate between variants and can be subject to matrix effects.[26]

Biodegradation Experiment Workflow

The following protocol outlines a typical batch experiment to assess the biodegradation of MC-RR by an isolated bacterial strain.

Protocol: Laboratory Biodegradation Assay

-

Bacterial Culture Preparation: Culture the target bacterial strain (e.g., Bacillus flexus) overnight in a suitable nutrient medium (e.g., Nutrient Broth, NB) at an optimal temperature (e.g., 28°C) with shaking.[1] Harvest the cells during the exponential growth phase.

-

Experimental Setup:

-

Test Flasks: In sterile Erlenmeyer flasks, combine a defined volume of sterile nutrient medium, the harvested bacterial cells (inoculum), and a known concentration of MC-RR (e.g., 10 mg/L).[1]

-

Control Flask: Prepare a sterile control flask containing the same medium and MC-RR concentration but without the bacterial inoculum. This accounts for any abiotic degradation.[1]

-

-

Incubation: Incubate all flasks under controlled conditions (e.g., 28°C, in the dark to prevent photolysis, with shaking at 140 rpm).[1]

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 3, 4 days), aseptically withdraw aliquots from each flask.

-

Sample Processing: Centrifuge the aliquots to separate bacterial cells from the medium. Collect the supernatant for MC-RR analysis.

-

Analysis: Quantify the remaining MC-RR concentration in the supernatant using an appropriate analytical method (e.g., HPLC or LC-MS/MS).

-

Data Interpretation: Plot the MC-RR concentration over time for both test and control flasks. The decrease in concentration in the test flasks compared to the stable concentration in the control confirms biodegradation. Calculate the degradation rate and half-life.

Conclusion

The environmental fate of microcystin-RR is a complex interplay of its inherent chemical stability and various degradation and transport processes. While relatively resistant to abiotic breakdown under typical environmental conditions, its persistence is significantly limited by microbial degradation. Bacteria possessing the mlr gene cluster are crucial for the natural attenuation of this toxin in aquatic ecosystems. Due to its hydrophilic nature, MC-RR has a lower tendency to sorb to sediments compared to other variants, but it is readily taken up by aquatic organisms, leading to bioaccumulation and potential transfer through the food web. Continued research focusing on the diversity of degrading organisms, the environmental factors controlling degradation rates, and the dynamics of bioaccumulation is essential for accurately predicting the risks associated with MC-RR and protecting ecosystem and human health.

References

- 1. Biodegradation of microcystin-RR by Bacillus flexus isolated from a Saudi freshwater lake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini Review on Microcystins and Bacterial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. microcystin RR | C49H75N13O12 | CID 6438357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of some physicochemical parameters of microcystins (cyanobacterial toxins) and trace level analysis in environmental samples using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fate of Microcystins in the Environment and Challenges for Monitoring - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 10. Degradation of microcystin-RR by UV radiation in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of reactions between chlorine and the cyanobacterial toxins microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biodegradation of Microcystins by Aquatic Bacteria Klebsiella spp. Isolated from Lake Kasumigaura - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microcystins in Water: Detection, Microbial Degradation Strategies, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of Three Microcystin Variants in the Presence of the Macrophyte Spirodela polyrhiza and the Associated Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]

- 20. researchgate.net [researchgate.net]

- 21. Accumulation of Microcystin (LR, RR and YR) in Three Freshwater Bivalves in Microcystis aeruginosa Bloom Using Dual Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lcms.cz [lcms.cz]

- 25. epa.gov [epa.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Natural Variants and Congeners of Microcystin RR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural variants and congeners of microcystin (B8822318) RR (MC-RR), a potent class of cyanobacterial hepatotoxins. This document delves into their structural diversity, toxicological profiles, and the analytical methodologies for their detection and characterization. Detailed experimental protocols and visual representations of key biological pathways are included to support research and drug development efforts in this field.

Introduction to Microcystin RR and its Congeners

Microcystins are cyclic heptapeptides produced by various genera of freshwater cyanobacteria, such as Microcystis, Anabaena, and Planktothrix. Their general structure is cyclo-(D-Ala¹-L-X²-D-MeAsp³-L-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where X and Z are variable L-amino acids.[1] The nomenclature of microcystin variants is determined by the amino acids at these X and Z positions.[2] In the case of this compound, both the X and Z positions are occupied by arginine (R).

Natural variations in the microcystin synthetase gene cluster (mcy) lead to the production of a wide array of congeners.[3] These variations can include substitutions of the variable amino acids, as well as modifications such as demethylation at the D-MeAsp³ and Mdha⁷ positions.[1][4] These structural alterations can significantly impact the toxin's polarity, bioavailability, and toxicity.

Quantitative Toxicological Data

The toxicity of this compound and its congeners is primarily attributed to their potent inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[5][6] This inhibition disrupts cellular signaling pathways, leading to hyperphosphorylation of cellular proteins, cytoskeletal damage, and ultimately apoptosis and necrosis.[5][7][8] The 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) amino acid at position 5 is crucial for this inhibitory activity.[2]

The following tables summarize the available quantitative data on the toxicity of various MC-RR congeners.

Table 1: In Vitro Inhibition of Protein Phosphatases by this compound Congeners

| Congener | Target Enzyme | IC₅₀ (nM) | Source(s) |

| Microcystin-RR | PP1 | 24.4 µmol/L (equivalent to 25200 nM) | [9] |

| Microcystin-RR | PP2A | 0.072 | [10] |

| [D-Asp³]MC-RR | PP1 | Not Reported | |

| [Dha⁷]MC-RR | PP1 | Not Reported |

Note: The IC₅₀ value for MC-RR on PP1 from the cited source is exceptionally high compared to other microcystins and may warrant further investigation. It is presented here as reported in the literature.

Table 2: Acute Toxicity of this compound Congeners in Mice

| Congener | Route of Administration | LD₅₀ (µg/kg body weight) | Species/Strain | Source(s) |

| Microcystin-RR | Intraperitoneal (i.p.) | 235.4 | Mice | [11] |

| Microcystin-RR | Intraperitoneal (i.p.) | 600 | Mice | [2] |

| [D-Asp³]MC-RR | Oral | No significant toxicity at 7 mg/kg | BALB/c mice | [1] |

| [Dha⁷]MC-RR | Intraperitoneal (i.p.) | 180 | Mice | [8] |

| [Asp³,Dhb⁷]MC-RR | Oral | No significant toxicity at 7 mg/kg | BALB/c mice | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its congeners.

Extraction and Purification of this compound from Cyanobacterial Blooms

This protocol is adapted from methodologies described for the isolation of microcystins.[12][13][14]

Materials:

-

Lyophilized cyanobacterial bloom material

-

70-80% (v/v) aqueous methanol (B129727)

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Deionized water

-

Rotary evaporator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector

Procedure:

-

Extraction: Suspend the lyophilized cyanobacterial cells in 70% aqueous methanol and sonicate on ice. Centrifuge the mixture to pellet the cell debris and collect the supernatant. Repeat the extraction process on the pellet two more times. Pool the supernatants.

-

Solvent Removal: Remove the methanol from the pooled supernatant using a rotary evaporator.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the microcystins with methanol.

-

-

HPLC Purification:

-

Concentrate the methanolic eluate from the SPE step.

-

Inject the concentrated extract onto a preparative or semi-preparative HPLC C18 column.

-

Use a gradient of acetonitrile (B52724) and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) to separate the different microcystin congeners.

-

Monitor the elution profile at 238 nm, the characteristic absorbance maximum for the Adda moiety.[2]

-

Collect the fractions corresponding to the peaks of interest.

-

-

Purity Assessment: Analyze the collected fractions by analytical HPLC-PDA to assess their purity.

Quantification of this compound by UPLC-MS/MS

This protocol is based on established methods for microcystin analysis in complex matrices.[15]

Materials:

-

Sample extract (from tissue, water, etc.)

-

This compound standard of known concentration

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

C18 UPLC column

Procedure:

-

Sample Preparation: Prepare the sample extract using an appropriate method (e.g., SPE as described above).

-

Calibration Curve: Prepare a series of calibration standards by diluting the MC-RR stock solution to known concentrations in the mobile phase.

-

UPLC-MS/MS Analysis:

-

Set up the UPLC system with a suitable gradient elution program using mobile phases A and B.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) mode. For MC-RR, a common transition to monitor is the doubly charged precursor ion [M+2H]²⁺ at m/z 519.8 to a specific product ion (e.g., m/z 135, corresponding to the Adda fragment).

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared samples.

-

-

Quantification: Determine the concentration of MC-RR in the samples by comparing the peak areas to the standard curve.

Protein Phosphatase Inhibition Assay

This colorimetric assay is a common method to assess the biological activity of microcystins.[10][16]

Materials:

-

Purified this compound or its congener

-

Recombinant protein phosphatase 1 (PP1) or 2A (PP2A)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MnCl₂)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Dilution: Dilute the PP1 or PP2A enzyme to a working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the microcystin sample.

-

Incubation: In a 96-well plate, add the diluted enzyme and the microcystin dilutions. Incubate at room temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the pNPP substrate to each well to start the reaction.

-

Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways Affected by this compound

The primary mechanism of microcystin toxicity is the inhibition of PP1 and PP2A. This leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting critical signaling pathways that regulate cell structure, growth, and death. The two major pathways affected are the PI3K/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Akt is normally dephosphorylated and inactivated by PP2A. Inhibition of PP2A by microcystins leads to the sustained phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like Bad and GSK3β.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to stress. Their activity is tightly controlled by a balance of phosphorylation by upstream kinases and dephosphorylation by phosphatases, including PP2A. Microcystin-induced inhibition of PP2A leads to the hyperphosphorylation and activation of JNK and p38, which are involved in stress responses and apoptosis.[17][18][19]

Cytoskeletal Disruption

A hallmark of microcystin toxicity is the rapid and dramatic disruption of the cytoskeleton. This is a direct consequence of the hyperphosphorylation of cytoskeletal and associated proteins. Microcystin exposure leads to the rearrangement and collapse of actin microfilaments, intermediate filaments, and microtubules.[5][7] This is mediated, in part, by the hyperphosphorylation of proteins such as tau and heat shock protein 27 (HSP27), which are downstream targets of the activated p38 MAPK pathway.[20] This loss of cytoskeletal integrity results in the characteristic rounding of hepatocytes and loss of cell-cell adhesion observed in acute microcystin poisoning.

Conclusion

The natural variants and congeners of this compound represent a diverse group of potent toxins with significant implications for public health and drug development. Understanding their structure-activity relationships, toxicokinetics, and mechanisms of action is crucial for accurate risk assessment and the development of potential therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to address the challenges posed by these cyanobacterial toxins. Further research into the toxicity of a wider range of MC-RR congeners and the detailed molecular interactions with their cellular targets will continue to advance our knowledge in this critical area.

References

- 1. The Comparative Toxicity of 10 Microcystin Congeners Administered Orally to Mice: Clinical Effects and Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Diversity, Characterization and Toxicology of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of microcystin-LR-induced cytoskeletal disruption in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative toxicity evaluation of cyanobacterial cyclic peptide toxin microcystin variants (LR, RR, YR) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose–Response Study of Microcystin Congeners MCLA, MCLR, MCLY, MCRR, and MCYR Administered Orally to Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and preparative purification of microcystin variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Involvement of the p38/MK2 Pathway in MCLR Hepatotoxicity Revealed through MAPK Pharmacological Inhibition and Phosphoproteomics in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microcystin-LR induces ovarian injury and apoptosis in mice via activating apoptosis signal-regulating kinase 1-mediated P38/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microcystin-LR promotes cell proliferation in the mice liver by activating Akt and p38/ERK/JNK cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microcystin-LR induces cytoskeleton system reorganization through hyperphosphorylation of tau and HSP27 via PP2A inhibition and subsequent activation of the p38 MAPK signaling pathway in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Microcystin-RR Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cyanobacterial toxins, or cyanotoxins, has a history rooted in the observation of animal poisonings linked to algal blooms. While early accounts date back to the late 19th century, the scientific endeavor to isolate and characterize these toxins began in earnest in the mid-20th century. Initial attempts to characterize a cyanotoxin from a Microcystis toxica bloom in South Africa occurred in the 1940s, with the substance initially believed to be an alkaloid.[1] However, it was not until 1984 that the full chemical structure of the first microcystin (B8822318) congener, microcystin-LR (MC-LR), was elucidated. This breakthrough was achieved through a combination of amino acid analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[1]

Following the characterization of MC-LR, research efforts expanded to identify other structural variants, leading to the discovery of a large family of microcystins. Among these, microcystin-RR (MC-RR) emerged as a common and significant congener. This technical guide provides a historical perspective on the research surrounding MC-RR, focusing on its discovery, toxicity, mechanisms of action, and the evolution of its detection and monitoring.

Early Discovery and Characterization of Microcystin-RR

The first reports of the isolation and structural identification of microcystin-RR appeared in the early 1990s. One of the initial studies, published in 1992, detailed the identification of both MC-LR and MC-RR from toxic strains of Microcystis aeruginosa isolated from aquaculture ponds and water reservoirs in Taiwan. This work utilized a combination of mouse bioassays for toxicity screening, followed by separation and characterization using column chromatography (Sephadex LH-20 and silica (B1680970) flash column), high-performance liquid chromatography (HPLC), fast atom bombardment mass spectrometry (FAB-MS), and NMR spectroscopy.

Subsequent studies in the 1990s reported the presence of MC-RR in various cyanobacterial species, including different strains of Anabaena and Oscillatoria, establishing it as a widely distributed microcystin variant. These early investigations laid the groundwork for understanding the structural diversity of microcystins and the prevalence of MC-RR in freshwater ecosystems.

Quantitative Toxicity Data

The acute toxicity of microcystin-RR has been primarily assessed through intraperitoneal (i.p.) injection in mice, with the median lethal dose (LD50) being a key metric. Historically, the reported LD50 values for MC-RR have shown some variability, which can be attributed to factors such as the purity of the toxin, the strain and sex of the mice used, and the experimental conditions. In vitro assays, particularly the protein phosphatase inhibition assay, have been crucial for elucidating the mechanism of action and comparing the relative potencies of different microcystin congeners. The half-maximal inhibitory concentration (IC50) is the standard measure in these assays.

| Parameter | Value | Species/Assay | Year of Report | Reference |

| LD50 (i.p.) | 180 µg/kg | Mouse | 1994 | |

| 235.4 µg/kg | Mouse | 2014 | [2] | |

| 500-800 µg/kg | Mouse | 2025 | ||

| 600 µg/kg | Mouse | 2016 | [3][4] | |

| IC50 | >10 µg/mL | Protein Phosphatase Inhibition Assay (PPIA) | 2014 | [2] |

| 175 nM | Protein Phosphatase 2A Inhibition Assay | 2005 |

Note: The variability in LD50 values highlights the importance of standardized protocols in toxicological studies.

Experimental Protocols

Isolation and Purification of Microcystin-RR from Cyanobacterial Blooms

This protocol is a composite of methods described in early to more recent literature for the extraction and purification of MC-RR.

-

Harvesting and Extraction:

-

Collect cyanobacterial bloom material rich in MC-RR producing species (e.g., Microcystis aeruginosa).

-

Lyophilize (freeze-dry) the cyanobacterial cells to remove water.

-

Extract the dried cells with 70% aqueous methanol (B129727) by stirring or sonication.

-

Centrifuge the extract to pellet the cell debris and collect the supernatant.

-

-

Preliminary Purification and Concentration:

-

Remove the methanol from the supernatant using a rotary evaporator.

-

Pass the aqueous extract through a solid-phase extraction (SPE) C18 cartridge to bind the microcystins.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the microcystins from the cartridge with a high concentration of methanol (e.g., 90-100%).

-

-

Chromatographic Separation:

-

Concentrate the eluate and load it onto a Sephadex LH-20 gel filtration column.

-

Elute the column with methanol and collect fractions.

-

Monitor the fractions for the presence of microcystins by measuring the absorbance at 238 nm.

-

Pool the fractions containing the microcystin peak.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the pooled fractions using reversed-phase HPLC with a C18 column.

-

Use a gradient of acetonitrile (B52724) and water (often with a small percentage of trifluoroacetic acid) as the mobile phase.

-

Collect the peak corresponding to MC-RR.

-

Confirm the purity and identity of the isolated MC-RR using analytical HPLC, mass spectrometry, and NMR.[5]

-

Mouse Bioassay for Acute Toxicity

The mouse bioassay was a foundational method for assessing the toxicity of cyanobacterial extracts and purified toxins.

-

Animal Model: Use a standardized strain of mice (e.g., BALB/c or Swiss albino), typically males, of a specific weight range.

-

Toxin Preparation: Dissolve the purified MC-RR in a biocompatible solvent, such as physiological saline.

-

Dose Administration: Administer a range of doses of MC-RR to different groups of mice via intraperitoneal (i.p.) injection. A control group should receive only the solvent.

-

Observation: Observe the mice for clinical signs of poisoning, which for microcystins typically include weakness, piloerection, and respiratory distress. Record the time to death for each animal.

-

LD50 Calculation: After a set observation period (e.g., 24 or 48 hours), record the number of deaths in each dose group. Calculate the LD50 value using a statistical method such as the probit or log-probit method.

-

Necropsy: Perform a post-mortem examination, with a particular focus on the liver, which is the primary target organ for microcystins. Liver enlargement and hemorrhage are characteristic signs of microcystin poisoning.

Protein Phosphatase Inhibition Assay (PPIA)

The PPIA is a biochemical assay that measures the inhibition of protein phosphatase activity, the primary mechanism of action for microcystins.

-

Reagents and Materials:

-

Protein Phosphatase 1 (PP1) or 2A (PP2A) enzyme.

-

A suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product upon dephosphorylation.

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors).

-

Microcystin-RR standards of known concentrations.

-

96-well microplate and a microplate reader.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the MC-RR standard and the unknown sample in the assay buffer.

-

In the wells of the microplate, add the MC-RR standard or sample, the protein phosphatase enzyme, and the assay buffer. Include control wells with no inhibitor.

-